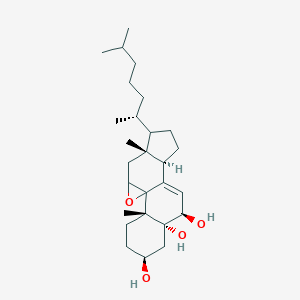
9,11-Epoxycholest-7-ene-3,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antineoplastic Properties
9,11-Epoxycholest-7-ene-3,5,6-triol has demonstrated significant antineoplastic (anti-cancer) properties. Studies indicate that compounds with an epoxide group can induce apoptosis in cancer cells. For instance, it has been shown to be effective against various types of cancer, including prostate cancer and lymphocytic leukemia . The compound's ability to trigger apoptosis is supported by its interaction with specific biological targets involved in cell signaling pathways.
2. Anti-inflammatory and Immunosuppressive Effects
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its immunosuppressive effects suggest potential applications in managing autoimmune disorders . The modulation of immune responses could be beneficial in conditions where excessive inflammation is detrimental.
3. Antifungal and Antibacterial Activities
Research has highlighted the antifungal and antibacterial activities of this compound. Compounds with similar structures have been shown to inhibit the growth of various pathogenic microorganisms . This property opens avenues for developing new antimicrobial agents.
4. Cholesterol Metabolism Regulation
The compound is involved in cholesterol metabolism pathways. Its structural similarity to cholesterol allows it to interact with enzymes responsible for cholesterol biosynthesis and metabolism. This interaction can potentially lead to the development of treatments for hypercholesterolemia and related cardiovascular diseases .
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on polyoxygenated steroids isolated from the Okinawan sponge Dysidea sp. revealed that this compound exhibited cytotoxic effects against human epidermoid carcinoma A431 cells with IC50 values ranging from 0.15 to 0.3 µM . This suggests its potential as a chemotherapeutic agent.
Case Study 2: Inhibition of Cholesterol Epoxide Hydrolase
Research has shown that drugs used for breast cancer treatment can inhibit cholesterol-5,6-epoxide hydrolase (ChEH), leading to the accumulation of epoxides such as this compound. This accumulation may contribute to the anticancer activity of these drugs by altering sterol metabolism and promoting autoxidation processes within cancer cells .
Data Table: Predicted Biological Activities
| Activity Type | Dominated Biological Activity | Additional Predicted Activities |
|---|---|---|
| Antineoplastic | Apoptosis agonist | Anti-hypercholesterolemic |
| Anti-inflammatory | Antifungal | Immunosuppressant |
| Cholesterol Regulation | Hepatic disorders treatment | Respiratory analeptic |
Eigenschaften
CAS-Nummer |
120152-00-3 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
InChI-Schlüssel |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
Synonyme |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















